6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
Description
6,6′-Dimethyl-[1,1′-biphenyl]-2,2′-diamine (CAS 3685-06-1) is a chiral biphenyl diamine with a molecular formula of C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol . The compound features two amine groups at the 2,2′-positions and methyl substituents at the 6,6′-positions of the biphenyl backbone. This substitution pattern confers unique steric and electronic properties, making it valuable in asymmetric catalysis, polymer synthesis, and ligand design . It is typically stored under inert, dark conditions to prevent degradation .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-6-methylphenyl)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUKQCKNKUMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903238 | |
| Record name | NoName_3867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3685-05-0, 3685-06-1 | |
| Record name | (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,6’-dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: The carboxylic acid groups are reduced to form the corresponding alcohols.
Amination: The alcohols are then converted to amines using reagents such as ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and catalytic hydrogenation may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine under acidic conditions.
Major Products
Oxidation: Formation of 6,6’-dimethyl-[1,1’-biphenyl]-2,2’-dinitro compound.
Reduction: Regeneration of the original diamine compound.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and in protein-ligand interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 6,6′-Dimethyl-[1,1′-biphenyl]-2,2′-diamine and their distinguishing features:
Research Findings and Performance Metrics
Catalytic Performance :
- BIPHEMP ligands derived from 6,6′-Dimethyl-[1,1′-biphenyl]-2,2′-diamine achieve 98–99% ee in Rh-catalyzed isomerizations, outperforming binaphthyl-based ligands (e.g., BINAP) in steric control .
- In contrast, 6,6′-dibromo-binaphthyl diamines () show lower enantioselectivity (~77% ee) in sulfoxidation reactions due to excessive electronic effects .
Polymer Compatibility :
- Blending 6,6′-Dimethyl-[1,1′-biphenyl]-2,2′-diamine with epoxy resins yields composites with a glass transition temperature (Tg ) of ~220°C , comparable to fluorinated systems but with better mechanical toughness .
Biological Activity
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure
This compound features a biphenyl backbone with two methyl groups at the 6-position and amino groups at the 2-position. This structural configuration is crucial for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that biphenyl derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against various Gram-positive and Gram-negative pathogens .
Table 1: Antibacterial Activity of Biphenyl Derivatives
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| This compound | TBD | Gram-positive & Gram-negative |
| Related Compound (Compound 2) | 1-8 | E. faecalis, S. aureus |
The compound was noted for its rapid bactericidal action, achieving a reduction of viable microbial load by over 3 log after just one hour of exposure at concentrations around 10 × MIC . Importantly, it did not exhibit hemolytic activity at tested concentrations.
Anticancer Activity
The anticancer potential of biphenyl derivatives has also been explored. In vitro studies have indicated that modifications to the biphenyl structure can enhance antiproliferative effects against various cancer cell lines. For example, derivatives similar to 6,6'-dimethyl biphenyl showed IC50 values in the range of 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines .
Table 2: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound (Compound X) | HepG2 | 6.19 |
| Related Compound (Compound Y) | MCF-7 | 5.10 |
The mechanism of action appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.
Antioxidant Activity
Antioxidant properties are another area where biphenyl derivatives have shown promise. The ability to scavenge free radicals and inhibit lipid peroxidation is critical for their potential therapeutic applications. Studies indicate that certain modifications can significantly enhance antioxidant activity.
Table 3: Antioxidant Activity of Biphenyl Derivatives
| Compound | Assay Type | EC50 (mM) |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound (Compound A) | TBARS Assay | 0.565 |
Case Studies
Several case studies highlight the diverse applications of biphenyl derivatives in drug development:
- Case Study 1 : A study focused on modifying the biphenyl structure to enhance antibacterial activity led to the synthesis of several new derivatives with improved efficacy against resistant bacterial strains.
- Case Study 2 : Research into the anticancer properties revealed that specific substitutions on the biphenyl core could lead to significant decreases in cell viability in multiple cancer types.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for structural characterization of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, particularly focusing on the methyl and amine substituents. Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns. X-ray crystallography is critical for resolving spatial arrangement, especially steric effects caused by the dimethyl groups .
Q. How can synthesis routes for this compound be optimized for yield and purity?
- Methodological Answer : Use factorial design experiments to test variables such as solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., palladium-based catalysts), and reaction temperature. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography with silica gel gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological interactions with this compound?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., cytochrome P450 isoforms) to assess metabolic interference. Use cytotoxicity screens (MTT or LDH assays) in cell lines relevant to therapeutic targets. Dose-response curves and IC₅₀ calculations should be normalized to dimethyl sulfoxide (DMSO) controls .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?
- Methodological Answer : Build molecular models using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and steric maps. Validate simulations against experimental NMR/IR data. Use transition state analysis to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported data on the compound’s solubility and stability?
- Methodological Answer : Perform systematic reviews to identify environmental variables (e.g., pH, light exposure) across studies. Use accelerated stability testing under ICH guidelines (25°C/60% RH) and compare results via high-performance liquid chromatography (HPLC). Validate solubility profiles using Hansen solubility parameters .
Q. How can process control systems enhance scalability in the compound’s synthesis?
- Methodological Answer : Implement real-time monitoring via inline Fourier-transform infrared (FTIR) spectroscopy to track reaction progress. Use COMSOL Multiphysics for fluid dynamics simulations in continuous-flow reactors, optimizing parameters like residence time and mixing efficiency .
Q. What advanced characterization methods are critical for studying its polymer integration in material science?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to analyze thermal transitions in polymer blends. Use dynamic mechanical analysis (DMA) for viscoelastic properties and atomic force microscopy (AFM) to map surface morphology. Crosslink density can be quantified via swelling experiments .
Q. How should safety protocols be designed for handling this compound in high-throughput experiments?
- Methodological Answer : Follow ALARA principles with fume hoods, gloveboxes, and personal protective equipment (PPE). Use computational toxicity prediction tools (e.g., TEST software) to preempt hazards. Establish emergency response protocols for spills, including neutralization with activated carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
